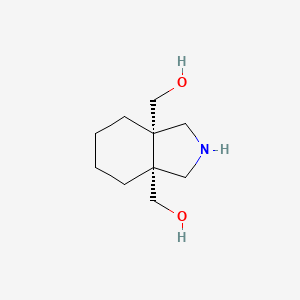
((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol: is a bicyclic organic compound with two hydroxyl groups attached to the nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol typically involves the reduction of a precursor compound, such as a diketone or a diester, followed by cyclization and functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form fully saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or amines with a base.
Major Products:
Oxidation: Carbonyl compounds (e.g., ketones or aldehydes).
Reduction: Fully saturated derivatives.
Substitution: Halides, amines, or other substituted derivatives.
Scientific Research Applications
Chemistry: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic certain natural substrates.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. Its structural features may allow for the design of compounds with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Octahydro-1H-isoindole derivatives: Compounds with similar bicyclic structures but different functional groups.
Dimethanol derivatives: Compounds with two hydroxyl groups attached to different ring systems.
Uniqueness: ((3aS,7aR)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(3aS,7aR)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9/h11-13H,1-8H2/t9-,10+ |
InChI Key |
XUOGUMUQABQHSY-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@]2(CNC[C@]2(C1)CO)CO |
Canonical SMILES |
C1CCC2(CNCC2(C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


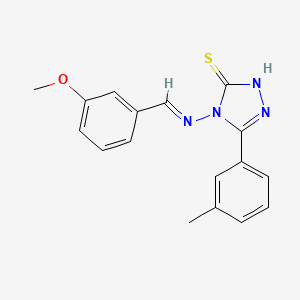
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)


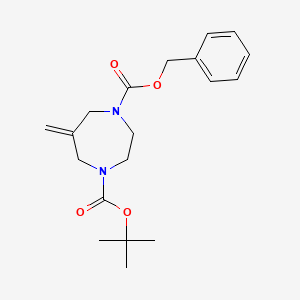
![(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)
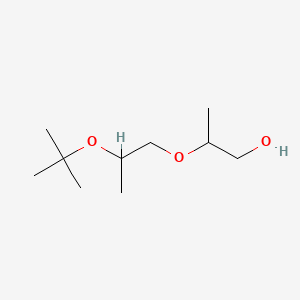

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)
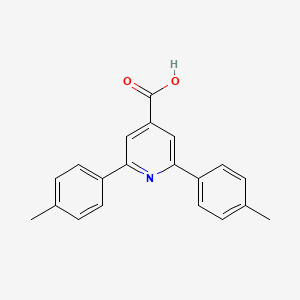
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
